molecular formula C11H11N3S B7759901 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol

5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol

Cat. No.: B7759901
M. Wt: 217.29 g/mol
InChI Key: ZLSZMYUZPQLFCY-UHFFFAOYSA-N
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Description

5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which is known for its wide range of pharmacological activities.

Properties

IUPAC Name

5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-8-14-10(12-13-11(14)15)9-6-4-3-5-7-9/h2-7H,1,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSZMYUZPQLFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=NN=C1S)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves the reaction of 4-phenyl-3-thiosemicarbazide with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol involves its interaction with molecular targets through hydrogen bonding and dipole interactions. The compound’s heteroatomic structure allows it to form stable complexes with metal ions, which can inhibit corrosion. Additionally, its antibacterial properties prevent the formation of biofilms on metal surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-4-prop-2-enyl-1,2,4-triazole-3-thiol is unique due to its combination of a phenyl group and a prop-2-enyl group attached to the triazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its diverse pharmacological activities make it a valuable compound for various applications .

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